Apoptosis inducer 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

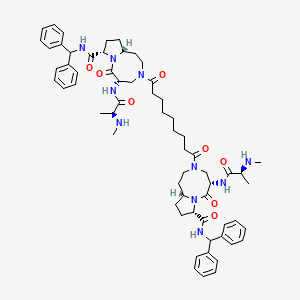

Molecular Formula |

C63H82N10O8 |

|---|---|

Molecular Weight |

1107.4 g/mol |

IUPAC Name |

(5S,8S,10aR)-3-[9-[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-9-oxononanoyl]-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |

InChI |

InChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1 |

InChI Key |

LKJRPYVUXSQHBU-ZDFOMFSOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CC[C@H]6CC[C@H](N6C(=O)[C@H](C5)NC(=O)[C@H](C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |

Canonical SMILES |

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Apoptosis: A Technical Guide to the Mechanisms of Action of Apoptosis Inducers Associated with "16"

Disclaimer: The term "Apoptosis inducer 16" does not correspond to a standardized or widely recognized specific molecule in scientific literature. This guide, therefore, focuses on two prominent and well-researched apoptosis inducers that are closely associated with the number "16": the E2 protein of Human Papillomavirus type 16 (HPV 16 E2) and the chemotherapeutic agent VP-16 (Etoposide) . This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of their respective mechanisms of action.

Part 1: HPV 16 E2 Protein: A Viral Regulator Turned Apoptosis Inducer

The E2 protein of HPV 16 is a key viral factor that regulates viral gene transcription and replication.[1] However, when re-expressed in HPV-transformed cells where its gene is often disrupted, or when expressed in other cancer cells, it exhibits potent pro-apoptotic properties.[2][3] The E2 protein can trigger cell death through multiple pathways, both dependent and independent of the tumor suppressor p53.[1][4]

Mechanism of Action

The apoptotic activity of HPV 16 E2 is multifaceted and can be broadly categorized into two main routes:

-

p53-Dependent Pathway: In this pathway, the HPV 16 E2 protein can induce apoptosis in both HPV-transformed and non-HPV-transformed cells. This process is enhanced by the presence of wild-type p53 and can be blocked by a dominant-negative mutant of p53 or by the HPV 16 E6 oncoprotein, which targets p53 for degradation. The interaction between E2 and p53 is thought to be crucial for this apoptotic function.

-

p53-Independent Pathway (Death Receptor Pathway): HPV 16 E2 can also induce apoptosis by sensitizing cells to death receptor signaling. It has been shown to interact with the cellular FLICE-inhibitory protein (c-FLIP), a key regulator of the death receptor pathway. This interaction is believed to abrogate the anti-apoptotic function of c-FLIP, leading to the hyperactivation of caspase-8 and subsequently the executioner caspase-3, thereby triggering apoptosis. This mechanism allows E2 to induce apoptosis even in cells with mutated or absent p53.

Additionally, in HPV-positive cells, E2 can indirectly promote apoptosis by repressing the expression of the viral oncogenes E6 and E7. The downregulation of these oncoproteins can restore the function of p53 and the retinoblastoma protein (pRb), leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: HPV 16 E2 induced apoptosis pathways.

Quantitative Data

| Cell Line | Transfection Method | Apoptosis Detection Method | Key Quantitative Finding | Reference |

| HeLa, SiHa, and other HPV-transformed cell lines | Transfection with E2 expression plasmid (300 ng) | Not specified | Maximal apoptosis observed at ~30 hours post-transfection. | |

| C-33A (HPV-negative) | Transfection with pWEB-E2 using Lipofectamine | Not specified | E2 expression induces apoptosis. | |

| HeLa | Cotransfection with mdm2-luciferase reporter and E2 expression vectors | Luciferase assay | E2 expression leads to increased mdm2 promoter activity, indicating p53 activation. |

Experimental Protocols

This protocol is a general guideline based on methods described in the literature.

Materials:

-

HeLa or other target cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HPV 16 E2 expression plasmid (e.g., pWEB-E2 or pcDNA3.1-E2)

-

Transfection reagent (e.g., Lipofectamine® 2000)

-

Serum-free medium (e.g., Opti-MEM®)

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with complete growth medium. Ensure cells are ~70-90% confluent at the time of transfection.

-

DNA-Lipofectamine Complex Formation: a. In a sterile tube, dilute 2.5 µg of the HPV 16 E2 plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate sterile tube, dilute 5 µL of Lipofectamine® 2000 in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine® 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 1.5 mL of fresh, serum-free medium to each well. c. Add the 500 µL of DNA-Lipofectamine® complex dropwise to each well. d. Incubate the cells at 37°C in a CO2 incubator.

-

Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with fresh complete growth medium.

-

Analysis: Harvest cells at desired time points (e.g., 24, 48, 72 hours) for apoptosis assays (e.g., Annexin V/PI staining, Western blot for caspase cleavage).

Part 2: VP-16 (Etoposide): A Topoisomerase II Inhibitor in Cancer Therapy

Etoposide, also known as VP-16, is a widely used chemotherapeutic agent for the treatment of various cancers. It is a semi-synthetic derivative of podophyllotoxin that exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.

Mechanism of Action

The primary mechanism of action of etoposide involves the formation of a stable ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks (DSBs). The cellular response to these DSBs is the activation of the DNA Damage Response (DDR) pathway, which ultimately triggers apoptosis.

The key steps in etoposide-induced apoptosis are:

-

Topoisomerase II Inhibition: Etoposide stabilizes the topoisomerase II-DNA cleavage complex, resulting in persistent DSBs.

-

DNA Damage Response (DDR) Activation: The DSBs are recognized by sensor proteins, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

p53 Activation: Activated ATM phosphorylates and activates the tumor suppressor p53.

-

Intrinsic (Mitochondrial) Apoptosis Pathway: Activated p53 upregulates the expression of pro-apoptotic proteins, particularly Bax. Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

Caption: VP-16 (Etoposide) induced apoptosis pathway.

Quantitative Data

| Cell Line | Drug Concentration | Incubation Time | Key Quantitative Finding | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM | 18 hours | ~22% apoptotic cells (sub-G1 peak) | |

| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | 18 hours | ~60% apoptotic cells (sub-G1 peak) | |

| Mouse Embryonic Fibroblasts (MEFs) | 150 µM | 18 hours | ~65% apoptotic cells (sub-G1 peak) | |

| B16F10 (melanoma) | 5.1 µM | 24 hours | IC50 value | |

| FN1 (fibroblast) | 3.2 µM | 24 hours | IC50 value | |

| A549 (lung cancer) | 3.49 µM | 72 hours | IC50 value | |

| HL-60 | 10 µg/mL | 6 hours | Decreased Bcl-2 expression, increased Bax expression | |

| MCF-7, MDA-MB-435S, MDA-MB-A231 (breast cancer) | 50-100 µM | Time-dependent | Increased Bax protein expression | |

| KG1 (leukemia) | 1.0 µM | Not specified | 15.6% apoptotic cells |

Experimental Protocols

This protocol provides a general framework for assessing apoptosis induced by VP-16.

Materials:

-

Target cells (e.g., H1299, MEFs)

-

VP-16 (Etoposide) stock solution (e.g., in DMSO)

-

Complete growth medium

-

PBS (Phosphate-Buffered Saline), ice-cold

-

1X Annexin V Binding Buffer

-

FITC Annexin V

-

Propidium Iodide (PI) Staining Solution

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of VP-16 (e.g., 0.5 µM, 15 µM, 150 µM) and a vehicle control (DMSO) for the desired duration (e.g., 18, 24, 48 hours).

-

Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the collected medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Staining: a. Wash the cell pellet twice with ice-cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of FITC Annexin V to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 5 µL of PI Staining Solution. g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

This protocol outlines the detection of PARP cleavage, a hallmark of caspase-3 activation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 10%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizes both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imager. The appearance of an ~89 kDa band (cleaved PARP) and a decrease in the ~116 kDa band (full-length PARP) indicates apoptosis.

Experimental Workflow Diagram

Caption: Western blot workflow for PARP cleavage detection.

References

The Discovery and Synthesis of "Compound 3" (Birinapant): A Bivalent SMAC Mimetic Targeting IAPs for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of "Compound 3," a potent bivalent SMAC mimetic more formally known as Birinapant (also TL32711). Birinapant has emerged as a promising clinical candidate for the treatment of various cancers due to its ability to antagonize the Inhibitor of Apoptosis Proteins (IAPs). This document details the scientific rationale behind its design, a step-by-step synthesis protocol, and in-depth methodologies for key biological assays. Quantitative data on its binding affinities and cellular activities are summarized in structured tables for clear comparison. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction: Targeting the Inhibitors of Apoptosis

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins that regulate this process are the Inhibitor of Apoptosis Proteins (IAPs), which include XIAP, cIAP1, and cIAP2. These proteins function by directly binding to and inhibiting caspases, the key executioners of apoptosis. The endogenous protein, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This interaction is mediated by a conserved N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI).

SMAC mimetics are small molecules designed to mimic the AVPI motif of SMAC, thereby inhibiting IAPs and sensitizing cancer cells to apoptotic stimuli. Birinapant is a second-generation, bivalent SMAC mimetic, meaning it contains two AVPI-mimicking pharmacophores connected by a linker. This bivalency is designed to enhance its affinity and efficacy by simultaneously engaging with multiple BIR (Baculoviral IAP Repeat) domains on the IAP proteins.[1][2] Birinapant has demonstrated potent anti-tumor activity in preclinical models and has advanced into clinical trials for various solid tumors and hematological malignancies.[1][3]

Discovery and Design Rationale

The development of Birinapant was driven by the need for a more potent and tolerable SMAC mimetic compared to first-generation compounds. The rationale for a bivalent design was based on the dimeric nature of the endogenous SMAC protein and the potential for increased avidity through simultaneous binding to multiple BIR domains on IAP proteins. This approach was hypothesized to lead to more efficient IAP degradation and a stronger pro-apoptotic signal.

Birinapant was specifically designed to preferentially target cIAP1 over cIAP2 and XIAP, a feature that contributes to its improved tolerability profile compared to earlier pan-IAP inhibitors.[1] The chemical scaffold of Birinapant is a biindole-based structure, which provides a rigid framework for the optimal presentation of the two pharmacophoric units.

Chemical Synthesis of Birinapant (Compound 3)

The following is a detailed, multi-step synthesis protocol for Birinapant, adapted from published process development chemistry.

Experimental Protocol: Synthesis of Birinapant

This synthesis involves the preparation of a key indole intermediate followed by a dimerization and subsequent coupling steps.

Step 1: Synthesis of the Acyl Indole Intermediate

-

Preparation of the Grignard Reagent: To a solution of 6-fluoroindole in an appropriate anhydrous solvent (e.g., THF), add a solution of a suitable Grignard reagent such as ethylmagnesium bromide at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for a specified time (e.g., 1 hour) to ensure the formation of the indolylmagnesium bromide.

-

Acylation: In a separate reaction vessel, prepare the acid chloride of a protected proline derivative (e.g., Cbz-4-hydroxy-L-proline). Slowly add this acid chloride solution to the prepared Grignard reagent at a low temperature (e.g., -20 °C).

-

Work-up and Purification: After the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the resulting crude acyl indole intermediate by a suitable method such as column chromatography.

Step 2: Dimerization and Oxidation of the Indole Intermediate

-

Acid-Mediated Dimerization: Dissolve the purified acyl indole intermediate in a suitable solvent (e.g., acetic acid). Add a catalytic amount of a strong acid (e.g., hydrochloric acid) and stir the mixture at room temperature for a specified duration to facilitate the dimerization reaction.

-

Oxidation: To the reaction mixture, add an oxidizing agent (e.g., air or a chemical oxidant) to promote the formation of the biindole structure.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting biindole product by crystallization or column chromatography to yield the core scaffold of Birinapant.

Step 3: Deprotection and Final Coupling

-

Cbz Deprotection: Remove the benzyloxycarbonyl (Cbz) protecting groups from the biindole intermediate. This can be achieved using conditions such as hydrogenolysis (H2, Pd/C) or treatment with HBr in acetic acid. The choice of method is critical to avoid side reactions like defluorination.

-

Peptide Coupling: Couple the deprotected biindole core with the appropriate dipeptide side chains. This is typically achieved using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).

-

Final Purification: Purify the final product, Birinapant, using preparative HPLC to achieve high purity (>99%). Lyophilize the purified fractions to obtain the final compound as a solid.

Biological Activity and Mechanism of Action

Birinapant exerts its anticancer effects primarily by antagonizing IAP proteins, leading to the induction of apoptosis. Its mechanism of action involves several key steps:

-

IAP Binding and Degradation: Birinapant binds with high affinity to the BIR domains of cIAP1, cIAP2, and XIAP. This binding induces a conformational change in cIAP1 and cIAP2, promoting their auto-ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Pathway Modulation: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), a key regulator of the non-canonical NF-κB pathway. This results in the processing of p100 to p52 and the activation of non-canonical NF-κB signaling. Concurrently, the degradation of cIAPs, which are essential components of the TNF receptor 1 (TNFR1) signaling complex, inhibits the canonical NF-κB pathway that is typically activated by TNF-α.

-

Induction of Apoptosis: The combination of cIAP degradation and inhibition of the canonical NF-κB pathway sensitizes cancer cells to TNF-α-mediated apoptosis. In the absence of cIAPs, TNF-α signaling shifts from a pro-survival to a pro-apoptotic response, leading to the formation of a death-inducing signaling complex (DISC) containing RIPK1 and caspase-8, resulting in caspase activation and apoptosis.

Quantitative Biological Data

The following tables summarize the key quantitative data for Birinapant's biological activity.

Table 1: Binding Affinities of Birinapant to IAP BIR Domains

| IAP Protein | BIR Domain | Kd (nM) | Assay Method |

| cIAP1 | BIR3 | <1 | Fluorescence Polarization |

| cIAP2 | BIR3 | 36 | Fluorescence Polarization |

| XIAP | BIR3 | 45 | Fluorescence Polarization |

| ML-IAP | BIR | N/A | Fluorescence Polarization |

Data compiled from multiple sources.

Table 2: In Vitro Cellular Activity of Birinapant

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

| MDA-MB-231 | Breast Cancer | ~10 (with TNF-α) | MTT Assay |

| SK-OV-3 | Ovarian Cancer | ~50 | Cell Viability Assay |

| EVSA-T | Ovarian Cancer | ~100 | Cell Viability Assay |

| 451Lu | Melanoma | >1000 (single agent) | MTS Assay |

| 1205Lu | Melanoma | >1000 (single agent) | MTS Assay |

Data compiled from multiple sources. Note: IC50 values can vary depending on the assay conditions and the presence of exogenous TNF-α.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of Birinapant.

Fluorescence Polarization (FP) Assay for IAP Binding

Objective: To determine the binding affinity (Kd) of Birinapant to the BIR domains of IAP proteins.

Materials:

-

Purified recombinant BIR domain proteins (cIAP1-BIR3, cIAP2-BIR3, XIAP-BIR3, ML-IAP-BIR)

-

Fluorescently labeled peptide probe (e.g., a-Abu-RPFK(5-FAM)-NH2)

-

Birinapant

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 100 µg/mL bovine γ-globulin)

-

96-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescently labeled peptide probe and the respective BIR domain protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Incubate the mixture at room temperature for 15 minutes to allow for binding equilibrium.

-

Prepare serial dilutions of Birinapant in the assay buffer.

-

Add the Birinapant dilutions to the wells of the microplate containing the pre-incubated protein-probe complex.

-

Incubate the plate at room temperature for an additional 15 minutes.

-

Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).

-

Plot the fluorescence polarization values against the logarithm of the Birinapant concentration and fit the data to a suitable binding model to determine the IC50. The Kd can then be calculated from the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of Birinapant on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Birinapant

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Birinapant in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Birinapant. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Caspase-Glo® 3/7 Assay

Objective: To measure the activation of caspase-3 and -7 as an indicator of apoptosis induction by Birinapant.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Birinapant

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Birinapant and a vehicle control.

-

Incubate the plates for the desired time period (e.g., 24 hours).

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Birinapant in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

Birinapant formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Birinapant (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Plot the tumor growth curves for the treatment and control groups to assess the anti-tumor efficacy of Birinapant.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Birinapant's Mechanism of Action

Caption: Mechanism of action of Birinapant.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

Birinapant ("Compound 3") is a potent, second-generation bivalent SMAC mimetic that has demonstrated significant promise as an anti-cancer therapeutic. Its rational design, which confers enhanced potency and improved tolerability, has enabled its progression into clinical development. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of Birinapant, including detailed experimental protocols and a summary of its quantitative biological activity. The provided diagrams of its mechanism of action and experimental workflows serve to further elucidate its function and evaluation. This information is intended to be a valuable resource for researchers and drug development professionals working in the field of apoptosis and cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Apoptosis Inducer 16 (AIFM2/FSP1): From a Misnomer to a Key Regulator of Ferroptosis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as Apoptosis Inducer 16 (AIFM2) due to its homology with Apoptosis-Inducing Factor (AIF), this protein was presumed to play a role in programmed cell death via apoptosis.[1][2] However, recent and extensive research has redefined its primary function, establishing it as a critical suppressor of a distinct form of regulated cell death known as ferroptosis.[1][2] Consequently, it has been renamed Ferroptosis Suppressor Protein 1 (FSP1). This technical guide will delve into the core signaling pathways of AIFM2/FSP1, its molecular mechanisms, and its significance as a therapeutic target, particularly in the context of cancer. We will provide a comprehensive analysis of its function, regulation, and the experimental methodologies used to study it.

AIFM2/FSP1 is a flavoprotein that functions as an NAD(P)H-dependent oxidoreductase.[1] While it was initially thought to induce caspase-independent apoptosis, it is now understood that its main role is to protect cells from lipid peroxidation, the hallmark of ferroptosis. This guide will explore both the historical context of its discovery and its contemporary role in cell death signaling, providing researchers and drug development professionals with a thorough understanding of this intriguing protein.

Core Signaling Pathway: FSP1-Mediated Ferroptosis Suppression

The central role of FSP1 is to function as a parallel and independent pathway to the well-established glutathione peroxidase 4 (GPX4) system in the prevention of ferroptosis. The FSP1-mediated pathway is crucial for cellular defense against lipid peroxidation, particularly in cancer cells that have developed resistance to therapies that induce ferroptosis by targeting the GPX4 pathway.

Upstream Regulation

The expression and activity of FSP1 are regulated by several upstream factors, including:

-

p53: The AIFM2 gene contains a putative p53-binding element, suggesting that its expression can be activated by the tumor suppressor p53, particularly in response to cellular stress.

-

NRF2 (Nuclear factor erythroid 2-related factor 2): As a master regulator of the antioxidant response, NRF2 can induce the expression of FSP1, contributing to the cellular defense against oxidative stress. This is particularly relevant in cancer cells with mutations in KEAP1, which leads to the constitutive activation of NRF2.

-

Hypoxia: Under low oxygen conditions, which can activate p53-mediated apoptosis, AIFM2/FSP1 may stabilize p53, thereby accelerating the apoptotic process.

Molecular Mechanism

The anti-ferroptotic function of FSP1 is dependent on its enzymatic activity and subcellular localization:

-

N-Myristoylation and Plasma Membrane Localization: FSP1 undergoes N-myristoylation, a lipid modification that is essential for its recruitment to the plasma membrane. This localization is critical for its function in suppressing lipid peroxidation at the cell surface.

-

Coenzyme Q10 Reduction: At the plasma membrane, FSP1 acts as an NAD(P)H-dependent oxidoreductase, reducing coenzyme Q10 (CoQ10, also known as ubiquinone) to its reduced form, ubiquinol.

-

Radical Trapping Antioxidant Activity: Ubiquinol is a potent lipophilic radical-trapping antioxidant that can directly neutralize lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation chain reactions within the cell membrane.

-

Vitamin K Reduction: In addition to CoQ10, FSP1 can also reduce vitamin K to its hydroquinone form, which also acts as a radical-trapping antioxidant to inhibit lipid peroxidation.

Downstream Effects

The primary downstream effect of FSP1 activity is the suppression of lipid peroxidation . By maintaining a pool of reduced CoQ10 and vitamin K hydroquinone, FSP1 protects cellular membranes from oxidative damage and prevents the execution of the ferroptotic cell death program. This leads to enhanced cell survival, particularly under conditions of oxidative stress or when the GPX4 pathway is compromised.

Signaling Pathway Diagram

Caption: FSP1-mediated ferroptosis suppression pathway.

Quantitative Data

A crucial aspect of understanding the FSP1 signaling pathway is the quantitative analysis of its enzymatic activity and the efficacy of its inhibitors.

Table 1: Inhibitory Activity of Selected FSP1 Inhibitors

| Compound | Target | IC50 / EC50 | Assay Condition | Reference |

| iFSP1 | Human FSP1 | EC50 = 103 nM | Ferroptosis induction in GPX4-knockout cells | |

| iFSP1 | Recombinant FSP1 | IC50 = 4 µM | In vitro NADH absorbance assay | |

| FSEN1 | Recombinant Human FSP1 | IC50 = 34 nM | In vitro enzymatic activity assay | |

| FSEN1 | H460C GPX4KO cells | EC50 = 69.4 nM | Cell-based ferroptosis assay | |

| viFSP1 | Pfa1 cells | EC50 = 170 nM | Cell-based ferroptosis assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

To facilitate further research into the AIFM2/FSP1 signaling pathway, we provide detailed methodologies for key experiments.

Protocol 1: In Vitro FSP1 Activity Assay (NADH Absorbance)

This protocol is adapted from methodologies used to screen for and characterize FSP1 inhibitors. It measures the NADH oxidase activity of recombinant FSP1 by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Materials:

-

Recombinant human FSP1 protein

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Coenzyme Q1 (CoQ1) or other suitable quinone substrate (e.g., menadione)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of recombinant FSP1 in an appropriate buffer.

-

Prepare a stock solution of NADH in the assay buffer.

-

Prepare a stock solution of CoQ1 in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Recombinant FSP1 protein (to a final concentration of e.g., 25-200 nM)

-

Test compound (inhibitor) or vehicle (DMSO)

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add NADH to each well to a final concentration of e.g., 200 µM.

-

Immediately add CoQ1 to each well to a final concentration of e.g., 50 µM to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to a no-enzyme control.

-

For inhibitor studies, plot the percentage of FSP1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram:

Caption: Workflow for in vitro FSP1 activity assay.

Protocol 2: Immunofluorescence Staining for AIFM2/FSP1 Nuclear Translocation

This protocol provides a method to visualize and quantify the translocation of AIFM2/FSP1 from the cytoplasm/mitochondria to the nucleus, a phenomenon that has been associated with its historical pro-apoptotic role.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody against AIFM2/FSP1

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with the desired stimulus to induce potential AIFM2/FSP1 translocation (e.g., an apoptosis-inducing agent). Include an untreated control.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-AIFM2/FSP1 antibody in the blocking solution to the recommended concentration.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the AIFM2/FSP1 staining (e.g., in the green or red channel) and the DAPI staining (blue channel).

-

Quantify nuclear translocation by measuring the fluorescence intensity of AIFM2/FSP1 in the nucleus and cytoplasm of multiple cells using image analysis software. Calculate the nuclear-to-cytoplasmic fluorescence ratio.

-

Logical Relationship Diagram:

Caption: Logical flow of AIFM2/FSP1 nuclear translocation analysis.

Conclusion

This compound, now more accurately known as Ferroptosis Suppressor Protein 1, has emerged as a pivotal player in a novel cell death pathway. Its role as a potent inhibitor of ferroptosis, acting in parallel to the canonical GPX4 pathway, has significant implications for cancer biology and therapy. The FSP1-CoQ10-NAD(P)H axis represents a key mechanism of resistance to ferroptosis-inducing cancer therapies. Therefore, targeting FSP1, either alone or in combination with other pro-ferroptotic agents, presents a promising strategy to overcome drug resistance in various cancers. This technical guide provides a foundational understanding of the AIFM2/FSP1 signaling pathway and the experimental tools necessary to further investigate its function and therapeutic potential. As our knowledge of this pathway continues to expand, so too will the opportunities for innovative drug development and improved patient outcomes.

References

"Apoptosis inducer 16" target protein identification

An in-depth technical guide on the target protein identification of "Apoptosis Inducer 16" cannot be generated at this time due to the inability to identify a specific molecule with this designation in publicly available scientific literature and databases.

Extensive searches for "this compound" and its abbreviation "Apo-16" did not yield a well-defined chemical entity or biological agent. The scientific and pharmaceutical communities utilize precise nomenclature for such molecules to ensure clarity and reproducibility of research. The term provided is too generic and does not correspond to a recognized apoptosis-inducing agent.

While the search did not identify a specific "this compound," several compounds with "16" in their designation and associated with apoptosis were found:

-

F16: A mitochondriotoxic compound that has been shown to trigger either apoptosis or necrosis in carcinoma cells, depending on the genetic background of the cancer cell.[1]

-

R16: A novel synthetic analogue of amonafide that induces apoptosis and G2-M cell cycle arrest by acting as a topoisomerase II poison.[2]

-

LCL161: An antagonist of the X-linked inhibitor of apoptosis protein (XIAP), which promotes caspase activation and apoptosis.[3]

Without a definitive identification of the molecule of interest, it is not possible to provide the requested detailed information, including:

-

Target Protein Identification: The specific protein or proteins that "this compound" binds to and modulates to initiate the apoptotic cascade.

-

Quantitative Data: Binding affinities (e.g., Kd, IC50), efficacy data (e.g., EC50), or other relevant metrics.

-

Experimental Protocols: Detailed methodologies for experiments such as affinity chromatography, yeast two-hybrid screening, surface plasmon resonance, or cellular thermal shift assays that would be used to identify the target protein.

-

Signaling Pathways: Diagrams and descriptions of the specific molecular pathways activated or inhibited by the compound.

To proceed with generating the requested in-depth technical guide, a more specific and recognized identifier for "this compound" is required. This could include a chemical name (IUPAC name), a CAS registry number, a brand name if it is a drug, or a specific internal research code from a publication.

Researchers, scientists, and drug development professionals are encouraged to provide a precise identifier for the molecule of interest to enable a comprehensive and accurate technical report.

References

- 1. F16, a mitochondriotoxic compound, triggers apoptosis or necrosis depending on the genetic background of the target carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

"Apoptosis inducer 16" role in cancer cell death

An in-depth guide for researchers and drug development professionals on the mechanisms of apoptosis induction in cancer cells, focusing on key signaling pathways, therapeutic strategies, and experimental methodologies.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Cancer cells, however, are characterized by their ability to evade this process, a key hallmark that contributes to tumor growth, progression, and resistance to therapies.[3][4] Consequently, the induction of apoptosis in cancer cells is a central strategy in the development of novel anticancer therapeutics.

While "Apoptosis Inducer 16" is not a standard scientific nomenclature for a specific molecule, this technical guide will delve into the core molecular machinery and key protein families that act as primary inducers and regulators of apoptosis. We will explore the principal signaling pathways that, when activated, lead to cancer cell death, the therapeutic agents designed to modulate these pathways, and the experimental protocols used to study these phenomena.

Core Signaling Pathways of Apoptosis

Apoptosis is primarily executed through two major interconnected signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of the apoptotic program.[1]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, or growth factor deprivation. A critical step in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Upon receiving an apoptotic stimulus, pro-apoptotic Bcl-2 proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors like SMAC/DIABLO into the cytosol.

Released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9, which in turn cleaves and activates effector caspases like caspase-3, leading to the dismantling of the cell.

Caption: The intrinsic pathway is initiated by cellular stress, leading to mitochondrial permeabilization and apoptosome formation.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is activated by the binding of extracellular ligands, such as Tumor Necrosis Factor (TNF) or Fas Ligand (FasL), to their corresponding death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), to the intracellular "death domain" of the receptor. This assembly forms the Death-Inducing Signaling Complex (DISC).

Within the DISC, multiple pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, thereby initiating the execution phase of apoptosis. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway, creating a link between the two cascades.

Caption: The extrinsic pathway is triggered by death ligand binding, leading to DISC formation and caspase-8 activation.

Quantitative Data on Apoptosis-Inducing Agents

The therapeutic induction of apoptosis is a cornerstone of modern oncology. A variety of agents have been developed to target key vulnerabilities in the apoptotic pathways of cancer cells. The following tables summarize representative quantitative data for several classes of these agents.

Table 1: Efficacy of BH3 Mimetics (Bcl-2 Family Inhibitors)

| Compound (Target) | Cancer Type | Cell Line | IC50 / EC50 | Apoptosis Induction (% of Cells) | Reference |

|---|---|---|---|---|---|

| Venetoclax (Bcl-2) | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | < 1 nM - 10 µM | Variable, dose-dependent | Preclinical Studies |

| Navitoclax (Bcl-2/Bcl-xL) | Small-Cell Lung Cancer | H146 | ~0.1 µM | 35-40% at 1 µM | Preclinical Studies |

| ASTX660 (cIAP/XIAP) | Melanoma | A375 | ~5 nM | Potentiates TNF-α apoptosis | |

Table 2: Activity of SMAC Mimetics (IAP Antagonists)

| Compound | Cancer Type | Cell Line | IC50 / EC50 | Effect | Reference |

|---|---|---|---|---|---|

| LCL161 | Breast Cancer | MDA-MB-231 | ~1 µM | Induces apoptosis, sensitizes to TNF-α |

| Birinapant | Colorectal Cancer | HCT116 | ~25 nM | Induces cIAP1 degradation | Preclinical Studies |

Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions, cell line, and assay used. Professionals should consult primary literature for detailed information.

Experimental Protocols for Studying Apoptosis

Analyzing the induction of apoptosis is critical for both basic research and drug development. Several well-established methods are used to detect and quantify the distinct morphological and biochemical hallmarks of apoptosis.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (PS) exposure.

Methodology:

-

Cell Preparation: Culture and treat cells with the apoptosis-inducing agent for the desired duration. Include positive and negative controls. Harvest both adherent and suspension cells.

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS) to remove media components.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells promptly using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.

Protocol 2: Western Blotting for Cleaved Caspases

Objective: To detect the activation of key apoptotic proteins, such as the cleavage of caspase-3, which is a hallmark of apoptosis execution.

Methodology:

-

Cell Lysis: After treatment, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of the cleaved caspase-3 band indicates apoptosis induction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating a novel compound's ability to induce apoptosis.

Caption: A standard experimental workflow to assess the apoptosis-inducing potential of a test compound in cancer cells.

Conclusion

The targeted induction of apoptosis remains a highly promising strategy in cancer therapy. A deep understanding of the intrinsic and extrinsic pathways, along with the key molecular players like the Bcl-2 family and IAPs, is crucial for the rational design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to evaluate the efficacy of new apoptosis-inducing agents. As our knowledge of the complex regulatory networks governing cell death expands, so too will our ability to develop more effective and selective cancer treatments that harness the cell's own machinery for self-destruction.

References

- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Induction of cIAP1/2 Degradation and Apoptosis by Smac Mimetics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Apoptosis inducer 16" does not correspond to a standardized nomenclature for a specific chemical entity in widespread scientific literature. This guide will focus on the well-characterized Smac mimetic, AT-406 (also known as Xevinapant or Debio 1143) , as a representative molecule that potently induces the degradation of cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1 and cIAP2), leading to apoptosis. The principles and methodologies described herein are broadly applicable to the study of other Smac mimetics.

Introduction to Smac Mimetics and IAP Antagonism

The Inhibitor of Apoptosis (IAP) proteins are a family of crucial negative regulators of apoptosis and key players in inflammatory signaling pathways. Several members, including X-linked IAP (XIAP), cIAP1, and cIAP2, are often overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. IAPs exert their anti-apoptotic functions through direct inhibition of caspases or by acting as E3 ubiquitin ligases to modulate signaling pathways such as NF-κB.

Endogenous antagonism of IAPs is mediated by the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), a protein released from the mitochondria during apoptosis. Smac binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, displacing caspases from XIAP and inducing the auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2. Small-molecule Smac mimetics are a class of drugs designed to mimic the action of the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of mature Smac, thereby promoting apoptosis in cancer cells.

AT-406 is a potent, orally bioavailable, monovalent Smac mimetic that binds with high affinity to the BIR domains of XIAP, cIAP1, and cIAP2, making it an excellent model compound for studying the induction of cIAP1/2 degradation.[1][2]

Core Mechanism: AT-406-Induced cIAP1/2 Degradation

The primary mechanism of action for AT-406 and similar Smac mimetics involves the rapid degradation of cIAP1 and cIAP2. These two proteins are RING domain-containing E3 ubiquitin ligases that, in their basal state, are maintained in an auto-inhibited conformation.

The binding of AT-406 to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that relieves this auto-inhibition.[3] This activation promotes the dimerization of their RING domains, unleashing their E3 ligase activity.[3] The activated cIAPs then catalyze their own polyubiquitination (auto-ubiquitination), flagging themselves for rapid degradation by the 26S proteasome.[1] This degradation is a critical early event in the apoptotic signaling cascade initiated by Smac mimetics. Interestingly, the degradation of cIAP2 has been shown to be dependent on the presence of cIAP1.

Signaling Pathway of AT-406 Action

Caption: AT-406 induces cIAP1/2 auto-ubiquitination, degradation, and downstream signaling.

The degradation of cIAP1/2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1/2 are responsible for the constitutive degradation of NF-κB Inducing Kinase (NIK). Their removal leads to NIK stabilization and activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNFα.

-

Sensitization to TNFα-induced Apoptosis: The newly synthesized TNFα can then act in an autocrine or paracrine manner. In the absence of cIAPs, TNFα receptor 1 (TNFR1) signaling is shunted away from pro-survival NF-κB activation and towards the formation of a death-inducing signaling complex (DISC), also known as Complex II. This complex, containing RIPK1, FADD, and pro-caspase-8, leads to the activation of caspase-8 and the subsequent executioner caspases-3 and -7, culminating in apoptosis.

Quantitative Data Presentation

The following tables summarize key quantitative data for AT-406, demonstrating its potency in binding to IAP proteins and inhibiting cancer cell growth.

Table 1: Binding Affinities of AT-406 to IAP Proteins

| IAP Protein | Binding Affinity (Ki, nM) |

| cIAP1 | 1.9 |

| cIAP2 | 5.1 |

| XIAP | 66.4 |

| Data derived from competitive binding assays. |

Table 2: In Vitro Anti-proliferative Activity of AT-406

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | ~0.1 |

| SK-OV-3 | Ovarian Cancer | < 10 |

| A2780 | Ovarian Cancer | < 10 |

| OVCAR3 | Ovarian Cancer | > 10 |

| IGROV1 | Ovarian Cancer | < 10 |

| IC50 values are representative and can vary based on assay conditions and duration of treatment (typically 48-72 hours). |

Experimental Protocols

Detailed methodologies are provided below for key experiments used to characterize the activity of AT-406.

Western Blotting for cIAP1 Degradation and Apoptosis Markers

This protocol is used to qualitatively and quantitatively assess the degradation of cIAP1 and the cleavage of apoptosis markers like PARP.

Experimental Workflow:

Caption: Experimental workflow for assessing protein degradation and cleavage by Western blot.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density. The following day, treat with varying concentrations of AT-406 (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for different time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-cIAP1, anti-PARP (recognizing both full-length 116 kDa and cleaved 89 kDa fragments), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane extensively with TBST. Apply an ECL chemiluminescence substrate and visualize bands using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize cIAP1 and cleaved PARP levels to the loading control.

Ubiquitination Assay for cIAP1

This immunoprecipitation-based assay detects the increase in cIAP1 auto-ubiquitination upon treatment with a Smac mimetic.

Methodology:

-

Cell Treatment: Treat cells with AT-406 (e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C.

-

Add fresh protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on cIAP1.

-

Caspase Activity Assay (Caspase-Glo® 3/7)

This luminescent assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, as a measure of apoptosis induction.

Experimental Workflow:

Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.

Methodology:

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells with a dose range of AT-406 or controls for a predetermined time (e.g., 24 hours).

-

Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light. This step allows for cell lysis and the caspase-driven cleavage of the proluminescent substrate.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase-3/7.

Conclusion

Smac mimetics like AT-406 represent a targeted therapeutic strategy that exploits the inherent biology of IAP proteins. By inducing the rapid proteasomal degradation of cIAP1 and cIAP2, these agents effectively remove a critical survival checkpoint in cancer cells, leading to the activation of apoptotic pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of IAP antagonists in preclinical models, facilitating the development of novel cancer therapies.

References

- 1. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Activity Relationship of "Compound 3": A Bivalent Smac Mimetic Targeting Inhibitor of Apoptosis Proteins

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationship (SAR) of "Compound 3," a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By mimicking the endogenous IAP antagonist Smac, Compound 3 targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. This document details the quantitative binding affinities, cellular activities, and underlying mechanisms of action, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the key quantitative data for Compound 3 and its relevant analogs, providing a clear comparison of their binding affinities and cellular potencies.

Table 1: Binding Affinity of Smac Mimetics to XIAP BIR Domains

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Compound 3 (Bivalent) | XIAP BIR3 | Fluorescence Polarization | 4 | 230.8 ± 32.8 | [1] |

| XIAP BIR2 | Fluorescence Polarization | 4400 | - | [1] | |

| XIAP (BIR2-BIR3) | Fluorescence Polarization | - | 0.5 and 406 (biphasic) | [1] | |

| Compound 2 (Monovalent) | XIAP BIR3 | Fluorescence Polarization | - | 387.0 ± 33.5 | [1] |

| Smac AVPI peptide | XIAP BIR3 | Fluorescence Polarization | ~480 (Kd) | - |

Table 2: Cellular Activity of Smac Mimetics

| Compound | Cell Line | Assay Type | IC50 (nM) | Observations | Reference |

| Compound 3 (Bivalent) | HL-60 (Leukemia) | Cell Viability | Potent | Induces apoptosis | [1] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | 7 nM to 2 µM range | Effective growth inhibition | ||

| T98G (Glioblastoma) | Cell Viability | Inactive as single agent | Potentiates TRAIL and TNF-α activity | ||

| Monovalent Smac Mimetics | Various Cancer Cell Lines | Cell Viability | Generally higher IC50 than bivalent counterparts | - |

Signaling Pathway and Mechanism of Action

Compound 3 functions by mimicking the N-terminal AVPI motif of the endogenous Smac protein, which is a natural antagonist of IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP and cIAPs, Smac mimetics relieve the IAP-mediated inhibition of caspases, ultimately leading to apoptosis. The bivalent nature of Compound 3 allows it to concurrently bind to both the BIR2 and BIR3 domains of XIAP, leading to a more potent inhibition compared to monovalent mimetics. This dual engagement effectively neutralizes XIAP's ability to inhibit both initiator (caspase-9, via BIR3) and effector (caspase-3/7, via BIR2) caspases. Furthermore, binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation, leading to the activation of the NF-κB pathway and TNFα production, which can further sensitize cancer cells to apoptosis.

Caption: Signaling pathway of Compound 3, a bivalent Smac mimetic.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structural activity relationship of Compound 3.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of Smac mimetics to IAP BIR domains.

Workflow:

Caption: Workflow for the Fluorescence Polarization binding assay.

Detailed Protocol:

-

Reagent Preparation:

-

A fluorescently labeled Smac peptide (e.g., with 5-carboxyfluorescein) is used as the tracer. The concentration of the tracer is typically kept low (e.g., 1-10 nM) and below the Kd of its interaction with the BIR domain.

-

Recombinant human XIAP BIR3 (residues 241-356) and linker-BIR2-BIR3 (residues 120-356) proteins are expressed and purified.

-

Compound 3 and other test compounds are serially diluted in assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine γ-globulin, 0.02% sodium azide).

-

-

Assay Procedure:

-

The assay is performed in black, low-volume 96- or 384-well plates.

-

To each well, add the assay buffer, a fixed concentration of the IAP BIR domain protein, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding a fixed concentration of the fluorescent tracer.

-

Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

The data are typically plotted as fluorescence polarization (in mP units) versus the logarithm of the inhibitor concentration.

-

The IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media.

-

Seed the cells into a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound 3 and other test compounds in culture medium.

-

Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include wells with vehicle (e.g., DMSO) as a negative control.

-

-

Assay Procedure:

-

After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

Caption: Workflow for the Caspase-Glo® 3/7 activity assay.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well white-walled plate as described for the cell viability assay.

-

Treat the cells with Compound 3 at various concentrations for a time period known to induce apoptosis (e.g., 6-24 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents gently and incubate at room temperature for 1-2 hours to allow the caspase-3/7 to cleave the substrate and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of active caspase-3 and -7.

-

The results are often expressed as a fold increase in caspase activity compared to untreated control cells.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the in-cell interaction between Compound 3 and its target IAP proteins.

Workflow:

Caption: Workflow for the Co-Immunoprecipitation assay.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with a biotinylated version of Compound 3 or a vehicle control.

-

Harvest and lyse the cells in a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain the integrity of protein complexes.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating them with beads (e.g., protein A/G agarose) to minimize non-specific binding.

-

Incubate the pre-cleared lysates with streptavidin-coated beads to pull down the biotinylated Compound 3 along with any interacting proteins.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the complex.

-

Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.

-

Probe the membrane with specific antibodies against the IAP proteins of interest (e.g., XIAP, cIAP1) to confirm their interaction with Compound 3.

-

Conclusion

Compound 3 is a potent bivalent Smac mimetic that demonstrates high-affinity binding to XIAP and induces apoptosis in various cancer cell lines. Its bivalency allows for the simultaneous engagement of both the BIR2 and BIR3 domains of XIAP, resulting in a significantly more potent anti-cancer activity compared to its monovalent counterparts. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of Smac mimetics as a promising class of cancer therapeutics. Further SAR studies on the linker and pharmacophore of bivalent Smac mimetics could lead to the discovery of next-generation IAP antagonists with improved efficacy and selectivity.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Inducer 16 (AI16) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of a novel apoptosis-inducing agent, herein referred to as Apoptosis Inducer 16 (AI16). The protocols outlined below are established methods for assessing the apoptotic effects of a compound in a cell culture setting.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[3] Therapeutic strategies aimed at selectively inducing apoptosis in diseased cells are of significant interest in drug development.[3] AI16 is a novel compound under investigation for its potential to induce apoptosis. These notes provide detailed protocols for evaluating the efficacy and mechanism of action of AI16 in vitro.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison and analysis.

Table 1: Cytotoxicity of AI16 in Various Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 of AI16 (µM) | Positive Control (e.g., Staurosporine) IC50 (µM) |

| Jurkat | 24 | Data | Data |

| HeLa | 24 | Data | Data |

| MCF-7 | 24 | Data | Data |

| Jurkat | 48 | Data | Data |

| HeLa | 48 | Data | Data |

| MCF-7 | 48 | Data | Data |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[4]

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Cell Line | AI16 Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Jurkat | 0 (Control) | 24 | Data | Data |

| Jurkat | IC50/2 | 24 | Data | Data |

| Jurkat | IC50 | 24 | Data | Data |

| Jurkat | 2 x IC50 | 24 | Data | Data |

Table 3: Caspase-3/7 Activity Assay

| Cell Line | AI16 Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |

| Jurkat | 0 (Control) | 12 | 1.0 |

| Jurkat | IC50 | 12 | Data |

| Jurkat | 0 (Control) | 24 | 1.0 |

| Jurkat | IC50 | 24 | Data |

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

| Protein | Treatment (AI16, IC50) | Fold Change in Expression (vs. Control, normalized to loading control) |

| Cleaved Caspase-3 | 24 hours | Data |

| Cleaved PARP | 24 hours | Data |

| Bcl-2 | 24 hours | Data |

| Bax | 24 hours | Data |

| Cytochrome c (cytosolic fraction) | 24 hours | Data |

Experimental Protocols

Cell Culture and Treatment with AI16

This protocol provides a general guideline for the treatment of cells with AI16. Optimization for specific cell lines may be required.

Materials:

-

Cancer cell lines (e.g., Jurkat, HeLa, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (AI16)

-

Vehicle control (e.g., DMSO)

-

Tissue culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Seed cells at an appropriate density to ensure logarithmic growth during the treatment period.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of AI16 in a suitable solvent (e.g., DMSO).

-

Once cells have adhered (for adherent cells) or are in logarithmic growth (for suspension cells), treat them with various concentrations of AI16. Ensure the final concentration of the vehicle control is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Include a vehicle-treated control group.

-

Incubate the cells for the desired time points (e.g., 24, 48 hours).

Determination of IC50 using MTT Assay